![molecular formula C15H13N3O2S2 B5682445 N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide](/img/structure/B5682445.png)
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide
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Overview
Description
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide, also known as OTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTAA belongs to the class of pyrazolone derivatives and is known for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide is not fully understood, but it is believed to act by inhibiting the production of prostaglandins and other inflammatory mediators. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins. By inhibiting COX-2 activity, N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide reduces inflammation and pain. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide has been shown to have several biochemical and physiological effects. In animal studies, N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide has been shown to reduce inflammation and pain in models of acute and chronic inflammation. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its well-documented anti-inflammatory and analgesic properties. However, there are also limitations to using N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide in lab experiments. For example, the mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide is not fully understood, and its potential side effects and toxicity are not well-documented.
Future Directions
There are several future directions for research on N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide. One area of research is the development of new drugs based on the structure of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide for the treatment of inflammatory diseases, pain management, and cancer. Another area of research is the investigation of the mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide, which could lead to the development of more potent and specific inhibitors of COX-2. Additionally, the potential antibacterial and antifungal properties of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide could be further explored for the development of new antibiotics.
Synthesis Methods
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide can be synthesized via a multistep reaction involving the condensation of 2-thienylthioacetic acid with hydrazine hydrate, followed by the reaction of the resulting compound with phenyl isocyanate. The final product is obtained by the reaction of the intermediate with acetyl chloride. The synthesis of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide has been reported in several scientific studies, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Scientific Research Applications
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported the anti-inflammatory and analgesic properties of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and pain management. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(2-thienylthio)acetamide has been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-thiophen-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-13(10-22-15-7-4-8-21-15)16-12-9-14(20)18(17-12)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMQHYMEATTXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CSC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7201961 |
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